Agrimol B

Übersicht

Beschreibung

Agrimol B is a natural polyphenolic compound isolated from the plant Agrimonia pilosa. It has garnered significant attention due to its potential anticancer properties. This compound is known for its ability to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The total synthesis of Agrimol B involves several steps to achieve the desired structure. One of the key intermediates in the synthesis is 1-(4,6-dihydroxy-2-methoxy-3-methylphenyl)butan-1-one. The synthesis process has been optimized to increase overall yields and simplify the generation of this intermediate .

Industrial Production Methods: Industrial production of this compound typically involves extraction from Agrimonia pilosa, followed by purification processes to isolate the compound in its pure form. The extraction process may include solvent extraction, chromatography, and crystallization techniques to ensure high purity and yield .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Agrimol B unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Chinone und andere oxidative Produkte zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierte Form umwandeln, die möglicherweise unterschiedliche biologische Aktivitäten aufweist.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Verschiedene Reagenzien, einschließlich Halogene und Alkylierungsmittel, können unter geeigneten Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann Oxidation Chinone ergeben, während Reduktion Hydrochinone erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Agrimol B serves as a model compound in various chemical studies, particularly in polyphenolic chemistry and natural product synthesis. Its unique structure allows researchers to explore its biochemical properties and interactions with other compounds.

In biological research, this compound has been studied for its effects on cellular processes such as apoptosis, autophagy, and oxidative stress. It has shown promise as an anticancer agent, particularly against hepatocellular carcinoma (HCC) and colon carcinoma.

Case Study: Anticancer Effects on HCC

A study identified NAD(P)H: quinone dehydrogenase 1 (NQO1) as a molecular target of this compound in HCC cells. The compound inhibits the growth of these cancer cells by reducing NQO1 activity, which is crucial for cellular responses to oxidative stress. This finding highlights this compound's potential as a therapeutic agent in cancer treatment .

Medical Applications

This compound's potential in medicine extends beyond oncology. It has been investigated for its ability to mitigate side effects associated with chemotherapy, such as acute kidney injury induced by Cisplatin. This suggests its role as a supportive agent during cancer treatment .

Table 2: Summary of Medical Applications

| Application | Description |

|---|---|

| Anticancer Therapy | Inhibits growth of HCC and colon carcinoma |

| Chemotherapy Adjuvant | Reduces Cisplatin-induced acute kidney injury |

| Antibacterial Activity | Effective against specific plant pathogens |

Industrial Applications

In industrial contexts, this compound is utilized in the development of new pharmaceuticals and as a quality control marker in traditional Chinese medicine. Its efficacy and safety profiles make it a valuable component in herbal formulations .

Figure 1: Mechanism of Action of this compound

Mechanism of Action (Note: Replace with actual figure link if available)

Wirkmechanismus

Agrimol B exerts its effects through several mechanisms:

Molecular Targets: this compound targets proteins such as NADH:quinone oxidoreductase 1 (NQO1) and peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α).

Pathways Involved: The compound influences pathways related to oxidative stress, mitochondrial function, and autophagy.

Vergleich Mit ähnlichen Verbindungen

Agrimol B ist unter den polyphenolischen Verbindungen aufgrund seiner spezifischen Struktur und biologischen Aktivitäten einzigartig. Zu ähnlichen Verbindungen gehören:

Resveratrol: Eine weitere polyphenolische Verbindung mit Antikrebs- und antioxidativen Eigenschaften.

Curcumin: Bekannt für seine entzündungshemmenden und krebshemmenden Eigenschaften.

Epigallocatechingallat (EGCG): Ein wichtiges Polyphenol in grünem Tee mit verschiedenen gesundheitlichen Vorteilen

This compound zeichnet sich durch seine spezifische Zielsetzung der mitochondrialen Funktion und sein Potenzial für den Einsatz in Kombinationstherapien zur Krebsbehandlung aus .

Biologische Aktivität

Agrimol B, a trimeric acylphloroglucinol derived from Agrimonia pilosa Ledeb, has garnered attention for its diverse biological activities, particularly in the context of cancer therapy. This article synthesizes current research findings on the biological effects of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

- Source : this compound is primarily extracted from the traditional Chinese herb Agrimonia pilosa, known for its medicinal properties.

- Chemical Structure : As a trimeric acylphloroglucinol, this compound exhibits a unique structure that contributes to its biological activity.

Inhibition of Tumor Growth

Research indicates that this compound effectively inhibits the proliferation and migration of various cancer cell lines. Key findings include:

- Cell Viability Assays : The half-maximal inhibitory concentration (IC50) of this compound against HCT116 colorectal cancer cells was determined to be 280 nM. Higher concentrations led to significant reductions in cell viability and mitochondrial activity, indicating its cytotoxic effects on cancer cells .

- Induction of Apoptosis : this compound promotes apoptosis in cancer cells by regulating proteins involved in the apoptotic pathway. It decreases anti-apoptotic proteins (Bcl-2) while increasing pro-apoptotic proteins (Bax), leading to enhanced cell death .

Cell Cycle Arrest

This compound has been shown to impede cell cycle progression by trapping cancer cells in the G0 phase. This effect is particularly relevant for preventing the reactivation of dormant cancer cells, which is a significant challenge in cancer recurrence .

Molecular Mechanisms

The mechanisms underlying the biological activity of this compound involve several key pathways:

- Mitochondrial Dysfunction : this compound induces mitochondrial oxidative stress and disrupts mitochondrial membrane potential, contributing to cell apoptosis. It inhibits the expression of mitochondrial biogenesis factors such as PGC-1α, NRF1, and TFAM .

- Matrix Metalloproteinase Inhibition : this compound suppresses matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for cancer cell invasion and metastasis. This inhibition occurs through the inactivation of ERK and JNK signaling pathways .

- Proteomic Analysis : Quantitative proteomic studies have identified ER stress as a significant aspect of this compound's anticancer action, highlighting its potential to target multiple cellular pathways involved in tumor growth and survival .

Research Findings Summary

Case Studies

- Colon Cancer Model : In vivo studies using xenograft models demonstrated that treatment with this compound at doses as low as 3 mg/kg significantly inhibited tumor growth without observable side effects. This suggests a promising therapeutic window for further clinical investigation .

- Prostate and Lung Cancer Cells : A study focusing on prostate and lung cancer cells revealed that this compound effectively traps these cells in the G0 phase, potentially reducing their ability to proliferate upon reactivation .

Eigenschaften

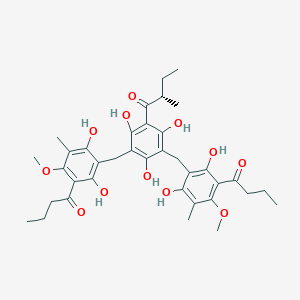

IUPAC Name |

(2S)-1-[3,5-bis[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-2,4,6-trihydroxyphenyl]-2-methylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H46O12/c1-9-12-23(38)25-32(44)19(29(41)17(5)36(25)48-7)14-21-31(43)22(35(47)27(34(21)46)28(40)16(4)11-3)15-20-30(42)18(6)37(49-8)26(33(20)45)24(39)13-10-2/h16,41-47H,9-15H2,1-8H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVLHMPZMQVWDGX-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C(=O)C(C)CC)O)CC3=C(C(=C(C(=C3O)C)OC)C(=O)CCC)O)O)O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C(=O)[C@@H](C)CC)O)CC3=C(C(=C(C(=C3O)C)OC)C(=O)CCC)O)O)O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H46O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80970914 | |

| Record name | 1,1'-{[2,4,6-Trihydroxy-5-(2-methylbutanoyl)-1,3-phenylene]bis[methylene(2,4-dihydroxy-6-methoxy-5-methyl-3,1-phenylene)]}di(butan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80970914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

682.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55576-66-4 | |

| Record name | Agrimol B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055576664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-{[2,4,6-Trihydroxy-5-(2-methylbutanoyl)-1,3-phenylene]bis[methylene(2,4-dihydroxy-6-methoxy-5-methyl-3,1-phenylene)]}di(butan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80970914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Agrimol B in cancer cells?

A1: this compound has shown promising anticancer effects, particularly in colon and liver cancer models. Studies suggest that this compound exerts its anticancer activity through multiple mechanisms:

- Mitochondrial Dysfunction: this compound disrupts mitochondrial biogenesis by interacting with Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and subsequently suppressing the expression of downstream targets, Nuclear respiratory factor 1 (NRF1) and Mitochondrial transcription factor A (TFAM) []. This disruption leads to increased reactive oxygen species (ROS) production, mitochondrial oxidative stress, and ultimately, cell apoptosis.

- Targeting NDUFS1: Research suggests that this compound can induce targeted degradation of NADH:ubiquinone oxidoreductase subunit S1 (NDUFS1) []. NDUFS1 is a key component of complex I in the mitochondrial electron transport chain, and its degradation further contributes to mitochondrial dysfunction and cytotoxic autophagy arrest in hepatocellular carcinoma cells.

Q2: Does this compound have protective effects against drug-induced toxicity?

A2: Yes, research indicates that this compound may protect against Cisplatin-induced acute kidney injury (AKI) in mice []. It appears to achieve this by activating the Sirtuin 1 (Sirt1)/NRF2 signaling pathway, which helps counteract oxidative stress induced by Cisplatin. Notably, this protective effect was abolished by the Sirt1 inhibitor EX527, further supporting the role of the Sirt1/NRF2 pathway in this compound's action.

Q3: How does this compound affect adipogenesis?

A3: Studies have shown that this compound can suppress adipogenesis []. This effect is believed to be mediated through the modulation of the Sirtuin 1 (SIRT1) - Peroxisome proliferator-activated receptor gamma (PPARγ) signaling pathway, a key regulatory pathway in adipocyte differentiation.

Q4: What is the chemical structure of this compound?

A4: this compound is an acylphloroglucinol derivative. Its structure was elucidated using a combination of spectroscopic techniques including Mass Spectrometry (MS), Infrared Spectroscopy (IR), Proton Magnetic Resonance (PMR/NMR), and Ultraviolet-Visible Spectroscopy (UV) [, , ]. While the exact structure is not provided in these summaries, they indicate that the structure was confirmed through total synthesis.

Q5: What is the molecular weight of this compound?

A5: The molecular weight of this compound has been determined to be 687.2 using Liquid Chromatography-Mass Spectrometry (LC-MS) [].

Q6: Has the pharmacokinetic profile of this compound been studied?

A6: Yes, a preclinical pharmacokinetic study of this compound has been conducted in rats []. The study utilized a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method to determine this compound concentrations in rat plasma. Following intravenous and oral administration, the study investigated key pharmacokinetic parameters, including absolute bioavailability, which was found to be in the range of 16.4-18.0% in rats.

Q7: What are the antibacterial properties of this compound?

A7: this compound exhibits antibacterial activities against specific plant pathogens []. It has demonstrated efficacy against Pseudomonas syringae pv. lacrymans (bacterial leaf spot), Ralstonia solanacearum (tomato bacterial wilt), and Pseudomonas syringae pv. tabaci (Tobacco wildfire).

Q8: What are some potential applications of this compound based on the current research?

A8: The research suggests several potential applications for this compound:

- Chemotherapy Adjuvant: Its ability to mitigate Cisplatin-induced AKI in mice models suggests potential as a supportive agent during chemotherapy []. This could improve the safety profile of Cisplatin treatment.

- Cancer Therapy: The demonstrated anticancer effects in colon and liver cancer models, mediated through mitochondrial dysfunction and other mechanisms, highlight this compound as a potential candidate for further investigation in cancer therapy [, ].

- Antibacterial Agent: Its activity against specific plant pathogens could lead to applications in agricultural settings for disease control in plants [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.